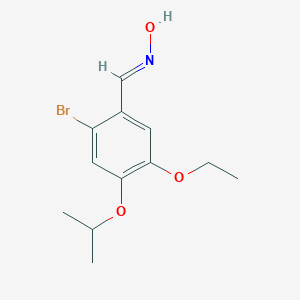

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime

Beschreibung

BenchChem offers high-quality 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(NE)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-4-16-11-5-9(7-14-15)10(13)6-12(11)17-8(2)3/h5-8,15H,4H2,1-3H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQFQYFSADETBO-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=NO)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)/C=N/O)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime

This guide details the synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime , a highly functionalized intermediate often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR or VEGFR targets) and radiotracers.

The synthesis is designed around a convergent 3-step protocol starting from the commercially available Ethyl Vanillin . This route prioritizes regiochemical control during the bromination step and efficient alkylation of the hindered phenolic oxygen.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule features a trisubstituted benzene ring with a specific 2,4,5-substitution pattern. The core challenge is establishing the correct regiochemistry for the bromine atom relative to the alkoxy groups.

-

Target: 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime

-

Precursor: 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

-

Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde)[1][2]

Strategic Logic:

-

Alkylation First: We introduce the bulky isopropoxy group at the 4-position before bromination. This locks the electronic environment.

-

Regioselective Bromination: The 3-ethoxy group (in the parent numbering) is a strong ortho/para director. In 3-ethoxy-4-isopropoxybenzaldehyde, the position para to the 3-ethoxy group (Position 6) is the most nucleophilic site available, as Position 2 is sterically crowded and Position 5 is blocked. Bromination at C6 yields the desired 2-bromo-5-ethoxy-4-isopropoxy isomer upon renumbering.

-

Oximation: The final step converts the aldehyde to the oxime under mild conditions to prevent hydrolysis of the ether linkages.

Synthesis Workflow Visualization

Caption: Three-step linear synthesis starting from Ethyl Vanillin. Colors indicate reaction stages: Blue (Start), Red/Yellow (Intermediates), Green (Final).

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

This step utilizes a Williamson ether synthesis. The use of potassium carbonate (K₂CO₃) in DMF is preferred over stronger bases (like NaH) to minimize side reactions, as the phenolic proton is sufficiently acidic.

-

Reagents:

-

Ethyl Vanillin (1.0 eq)[1]

-

2-Bromopropane (Isopropyl bromide) (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF) (Solvent, 5 mL/g of substrate)

-

Potassium Iodide (KI) (0.1 eq, optional catalyst)

-

Protocol:

-

Charge a round-bottom flask with Ethyl Vanillin and DMF. Stir until dissolved.

-

Add K₂CO₃. If rapid reaction is desired, add catalytic KI (Finkelstein condition) to convert the secondary bromide to the more reactive iodide in situ.

-

Add 2-Bromopropane dropwise.

-

Heat the mixture to 70–80°C for 4–6 hours. Note: Secondary halides are prone to E2 elimination; do not exceed 90°C.

-

Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates as a solid or oil. Extract with Ethyl Acetate if oil forms.[3]

-

Wash organic layer with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[4][5]

-

Purification: Recrystallization from Ethanol/Hexane or use as crude if purity >95% by TLC.

Step 2: Synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde

This is the critical regioselective step. The 3-ethoxy group directs the electrophile (Br⁺) to the para position (C6 of the starting material), which becomes C2 in the final product numbering.

-

Reagents:

-

3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Acetic Acid (glacial) (Solvent)

-

Sodium Acetate (1.0 eq, buffer to prevent dealkylation)

-

Protocol:

-

Dissolve the intermediate from Step 1 in glacial Acetic Acid. Add Sodium Acetate.

-

Cool the solution to 0–5°C in an ice bath.

-

Prepare a solution of Bromine in Acetic Acid. Add this dropwise to the reaction mixture over 30 minutes. Control exotherm to maintain <10°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Monitor: TLC should show the disappearance of the starting aldehyde.

-

Workup: Pour into ice water. A precipitate should form.[5]

-

Filter the solid.[3][5][6] Wash with water and cold dilute NaHCO₃ solution to remove acid traces.

-

Purification: Recrystallize from Methanol.

-

Expected Result: Off-white to pale yellow crystalline solid.

-

NMR Verification: Look for two aromatic singlets (para relationship) in ¹H NMR, confirming the 2,4,5-substitution pattern.

-

Step 3: Synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde Oxime

Standard condensation with hydroxylamine.

-

Reagents:

-

2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) or NaOH (1.2 eq)

-

Ethanol/Water (3:1 ratio)

-

Protocol:

-

Dissolve the brominated aldehyde in Ethanol.

-

Dissolve NH₂OH·HCl and Na₂CO₃ in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the aldehyde solution.

-

Stir at Room Temperature for 1–2 hours. (Heating to 50°C accelerates the reaction but is usually unnecessary).

-

Workup: Evaporate most of the Ethanol under reduced pressure. Add water to precipitate the oxime.

-

Filter the white solid, wash with water, and dry under vacuum.

Analytical Data Summary

The following table summarizes the expected key spectral features for validation.

| Compound | ¹H NMR (Diagnostic Signals) | Expected Yield |

| Intermediate 1 | δ 1.3-1.4 (d, 6H, iPr), 4.6 (m, 1H, iPr), 9.8 (s, 1H, CHO) | 85–92% |

| Intermediate 2 | δ 7.0 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 10.1 (s, 1H, CHO) | 75–85% |

| Final Oxime | δ 8.0-8.2 (s, 1H, CH=N), 11.2 (s, 1H, OH), 7.1/7.5 (s, Ar-H) | 90–95% |

Safety & Handling

-

Bromine (Br₂): Highly corrosive and toxic. Handle only in a fume hood. Quench spills with sodium thiosulfate.

-

Isopropyl Bromide: Alkylating agent. Avoid inhalation.

-

Hydroxylamine HCl: Potential explosion hazard upon heating if dry; keep in solution or moist.

References

-

Regioselectivity in Bromination

- Study on the bromination of alkoxybenzaldehydes confirming para-direction of alkoxy groups.

-

Source: [7]

-

General Ether Synthesis (Alkylation of Vanillin Derivatives)

- Protocol for alkylation of ethyl vanillin using alkyl halides and carbon

-

Source:

-

Bromination of 3,4-Dialkoxybenzaldehydes

- Specific conditions for converting veratraldehyde analogs to 2-bromo deriv

-

Source:

-

Oxime Formation Protocol

-

Green and efficient methods for aldehyde-oxime conversion.[8]

-

Source:

-

Sources

- 1. EP0870754A1 - Ethyl vanillin isobutyrate - Google Patents [patents.google.com]

- 2. ScenTree - Ethyl vanillin (CAS N° 121-32-4) [scentree.co]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Physicochemical Properties of Substituted Benzaldehyde Oximes: A Technical Guide

Topic: Physicochemical Properties of Substituted Benzaldehyde Oximes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Substituted benzaldehyde oximes (

Molecular Architecture & Isomerism

Geometric Isomerism ( Configuration)

Benzaldehyde oximes exist as two geometric isomers due to restricted rotation around the

- -Isomer (anti): The hydroxyl group is on the opposite side of the aromatic ring. This is thermodynamically favored for benzaldehyde oximes due to minimized steric repulsion between the lone pair on nitrogen and the phenyl ring.

- -Isomer (syn): The hydroxyl group is on the same side as the aromatic ring.

Thermodynamics: The

Electronic Effects (Hammett Correlation)

The electronic nature of the substituent on the phenyl ring modulates the electron density at the oxime group, affecting both acidity and nucleophilicity. This relationship follows the Hammett equation:

[1]Where:

- is the substituent constant (positive for electron-withdrawing groups [EWG], negative for electron-donating groups [EDG]).

- is the reaction constant (positive for oxime ionization, indicating EWGs increase acidity).

Physicochemical Profiling

Acidity ( ) and Lipophilicity ( )

The

Table 1: Physicochemical Properties of Selected 4-Substituted Benzaldehyde Oximes

| Substituent (R) | Electronic Effect ( | Predicted BBB Permeability | ||

| -H | Reference (0.00) | 11.20 | 1.95 | Moderate |

| -NO | Strong EWG (+0.78) | ~10.10 | 1.42 | Low-Moderate |

| -OCH | EDG (-0.27) | ~11.50 | 1.76 | Moderate |

| -OH | EDG (-0.37) | 9.5 (Phenolic), ~11.8 (Oxime) | 1.34 | Low |

| -Cl | Weak EWG (+0.23) | ~10.80 | 2.65 | High |

Note:

Solubility Profile

-

Aqueous: Generally low for non-ionized forms. Solubility increases significantly at pH >

due to anion formation. -

Organic: Soluble in ethanol, methanol, DMSO, and ethyl acetate.

-

Implication: For biological assays, stock solutions are typically prepared in DMSO.

Reactivity & Stability

Beckmann Rearrangement

The most defining reaction of oximes is the Beckmann rearrangement to form amides. This reaction is stereospecific : the group anti (trans) to the hydroxyl group migrates.

-

-Benzaldoxime

-

Dehydration: Benzaldehyde oximes often dehydrate to benzonitriles (

) under acidic conditions, competing with the rearrangement.

Hydrolysis

Oximes are hydrolytically stable at neutral pH but revert to the parent aldehyde and hydroxylamine under acidic conditions (

Diagram 1: Stereospecific Beckmann Rearrangement & Dehydration Pathways

Caption: Mechanistic divergence of benzaldehyde oximes under acidic conditions. Dehydration to nitrile often competes with amide formation.

Experimental Protocols

General Synthesis of Substituted Benzaldehyde Oximes

Principle: Condensation of aldehyde with hydroxylamine hydrochloride in a buffered alcoholic solution.

Reagents:

-

Substituted Benzaldehyde (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.1 eq) -

Sodium Carbonate (

) or Sodium Acetate (1.1 eq) -

Solvent: Ethanol/Water (1:1 v/v)

Workflow:

-

Dissolution: Dissolve aldehyde in ethanol.

-

Activation: Dissolve

and base in water. -

Addition: Add aqueous amine solution to aldehyde solution dropwise at 0–5°C (ice bath) to favor kinetic control and minimize side reactions.

-

Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1).

-

Workup: Evaporate ethanol. If solid precipitates, filter and wash with cold water. If oil, extract with Dichloromethane (DCM).

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Diagram 2: Synthesis Workflow

Caption: Standardized synthesis protocol ensuring high yield and purity.

Determination Protocol (Spectrophotometric)

Why: Potentiometric titration is often inaccurate for low-solubility compounds. Spectrophotometry exploits the UV shift between neutral and ionized forms.

-

Stock: Prepare

M oxime in Methanol. -

Buffers: Prepare aqueous buffers ranging pH 2 to 13.

-

Measurement: Dilute stock 1:100 into buffers. Measure UV-Vis absorbance at

(typically 250–300 nm). -

Calculation: Plot Absorbance vs. pH. The inflection point (sigmoid fit) is the

.

Applications in Drug Development

-

Acetylcholinesterase Reactivators: While pyridinium oximes (e.g., Pralidoxime) are standard, benzaldehyde oximes serve as neutral, blood-brain barrier (BBB) permeable precursors or analogs designed to penetrate the CNS before becoming active or acting via alternative mechanisms.

-

Antioxidants: Phenolic benzaldehyde oximes (e.g., 4-OH derivative) exhibit radical scavenging activity, stabilizing oxidative stress in neurodegenerative models.

-

Metallo-Drugs: The oxime moiety is a potent ligand for Pt(II) and Ru(II), used in designing anticancer coordination complexes.

References

-

Synthesis & Microwave Methods

-

Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate. ResearchGate. Link

-

-

Physicochemical Properties (

& -

Hammett Correlations

-

Hammett plot for the reaction of substituted benzaldehydes. ResearchGate. Link

-

-

Isomerism & Structure

Sources

reactivity of substituted benzaldehydes in organic reactions

An In-depth Technical Guide on the Reactivity of Substituted Benzaldehydes in Organic Reactions

Abstract

This technical guide offers a comprehensive analysis of the reactivity of substituted benzaldehydes in a variety of fundamental organic reactions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to elucidate the underlying principles governing these transformations. We will explore the nuanced interplay of electronic and steric effects conferred by aromatic substituents, quantitatively frame these effects using the Hammett equation, and examine their profound impact on reaction mechanisms, rates, and outcomes. Detailed protocols for key synthetic transformations and kinetic analyses are provided, underpinned by authoritative references to ensure scientific rigor and practical applicability.

The Fundamental Principles: Substituent Effects on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde is intrinsically linked to the electronic environment of the aromatic ring. Substituents on the ring can dramatically alter the electrophilicity of the carbonyl carbon, thereby dictating the molecule's susceptibility to nucleophilic attack, oxidation, or reduction.[1]

The Carbonyl Carbon: An Electrophilic Hub

The core of benzaldehyde's reactivity lies in the polarity of the carbonyl group (C=O). The higher electronegativity of the oxygen atom polarizes the double bond, inducing a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This inherent electrophilicity of the carbonyl carbon is the primary target for nucleophiles. The magnitude of this partial positive charge is not static; it is modulated by the electronic properties of the substituent attached to the benzene ring.[1]

Electronic Effects: A Tug-of-War Between Induction and Resonance

Substituents influence the carbonyl carbon's electrophilicity through two main electronic mechanisms:

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the carbonyl group.[1] This withdrawal intensifies the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and thus more reactive towards nucleophiles. Consequently, EWGs typically accelerate the rate of nucleophilic addition reactions.[1]

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) push electron density into the aromatic ring.[1] This donation of electron density helps to stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity. As a result, EDGs generally decrease the rate of nucleophilic addition.[1] Aromatic aldehydes are, for this reason, generally less reactive in nucleophilic additions than their aliphatic counterparts, as the benzene ring itself acts as an electron-donating group through resonance.[1]

Caption: Substituent effects on carbonyl electrophilicity and reactivity.

The Hammett Equation: Quantifying Reactivity

To move from a qualitative to a quantitative understanding, the Hammett equation provides a powerful tool for correlating reaction rates with substituent electronic properties.[2][3] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted benzaldehyde.

-

k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.[1]

-

σ (Sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of a substituent relative to hydrogen. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[1][2] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups.

Key Reaction Classes and the Impact of Substituents

The principles of electronic modulation are consistently demonstrated across various reaction types involving substituted benzaldehydes.

Nucleophilic Addition Reactions

This is the most fundamental reaction class for aldehydes. The rate-determining step is typically the attack of a nucleophile on the electrophilic carbonyl carbon.

General Trend: The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

-

EWGs: Increase the rate of nucleophilic addition.

-

EDGs: Decrease the rate of nucleophilic addition.

Example: Wittig Reaction The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. Kinetic studies have shown that the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde.[4] This is consistent with the general principle that a more electrophilic carbonyl carbon reacts faster with the nucleophilic ylide.[4]

Table 1: Relative Reactivity in the Wittig-Horner Reaction Data compiled from kinetic studies on the reaction between diethyl benzylphosphonate and various substituted benzaldehydes.[4]

| Substituent (para-) | Substituent Type | Relative Rate Constant (k/k₀) |

| -NO₂ | Strong EWG | > 1 (Significantly faster) |

| -Cl | EWG | > 1 (Faster) |

| -H | Reference | 1.00 |

| -CH₃ | EDG | < 1 (Slower) |

| -OCH₃ | Strong EDG | < 1 (Significantly slower) |

Condensation Reactions

These reactions involve a combination of nucleophilic addition and dehydration steps.

Claisen-Schmidt (Crossed Aldol) Condensation: This reaction condenses an aromatic aldehyde (which cannot enolize) with an enolizable ketone or aldehyde.[5] The first step, nucleophilic attack by the enolate on the benzaldehyde's carbonyl carbon, is rate-limiting. Therefore, EWGs on the benzaldehyde ring accelerate the reaction by increasing the carbonyl carbon's electrophilicity.[5]

Perkin Reaction: This reaction synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the anhydride's alkali salt.[6][7] The mechanism involves the anhydride enolate attacking the aldehyde.[7][8] Like the Claisen-Schmidt condensation, this key step is accelerated by EWGs on the benzaldehyde.

Benzoin Condensation: This is a unique dimerization of two aromatic aldehydes, catalyzed by a nucleophile like cyanide or a thiazolium salt, to form an α-hydroxy ketone.[9][10][11] The mechanism involves one aldehyde molecule acting as a nucleophile (after an "umpolung" or polarity reversal) and the other as an electrophile.[9][10] While both roles are affected, the reaction generally proceeds with one aldehyde donating a proton and the other accepting one.[9][12]

Oxidation and Reduction Reactions

Oxidation to Benzoic Acids: The oxidation of benzaldehydes is a common and crucial transformation.[1] Kinetic studies using various oxidizing agents, such as benzyltrimethylammonium chlorobromate (BTMACB), show that the reaction is first order with respect to both the aldehyde and the oxidizing agent.[13] The positive ρ values obtained from Hammett plots indicate that the reaction is accelerated by EWGs.[14][15] This suggests an electron-deficient center in the rate-determining step, likely involving hydride transfer from the aldehyde.[13][15]

Reduction to Benzyl Alcohols: The reduction of benzaldehydes, typically with a hydride reagent (e.g., from NaBH₄), involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1] Therefore, the reaction rate is directly influenced by the electrophilicity of this carbon.[1][16]

-

EWGs: Increase the carbonyl's electrophilicity, leading to a faster reduction.[16]

-

EDGs: Decrease the carbonyl's electrophilicity, slowing the reduction rate.[17]

The Cannizzaro Reaction: This distinctive reaction is specific to aldehydes lacking α-hydrogens, such as benzaldehyde. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[18][19] The mechanism involves the nucleophilic attack of a hydroxide ion on one aldehyde molecule, followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule.[19][20] The rate of this reaction is enhanced by EWGs, which facilitate the initial nucleophilic attack by the hydroxide ion.[21]

Caption: Key steps of the Cannizzaro reaction mechanism.

Experimental Protocols: A Practical Approach

A trustworthy protocol is a self-validating system. The following methodologies are designed to provide clear, reproducible steps for common transformations and analyses.

Protocol: General Kinetic Measurement of Benzaldehyde Oxidation

This protocol outlines a spectrophotometric method for determining the reaction kinetics for the oxidation of a substituted benzaldehyde, adapted from established methodologies.[1][14]

Objective: To determine the pseudo-first-order rate constant for the oxidation of various substituted benzaldehydes.

Materials:

-

Oxidizing agent stock solution (e.g., Benzyltrimethylammonium fluorochromate, BTMAFC).[14]

-

Substituted benzaldehyde stock solutions.

-

Solvent system (e.g., 50% aqueous acetic acid).[14]

-

Thermostated UV-Vis spectrophotometer with cuvettes.

Procedure:

-

Solution Preparation: Prepare stock solutions of the oxidizing agent and each substituted benzaldehyde in the chosen solvent system.[1]

-

Temperature Control: Set the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 303 K) and allow it to equilibrate.[14]

-

Reaction Initiation: To a cuvette, add the benzaldehyde solution in large excess (e.g., ≥15 times the concentration of the oxidant) to ensure pseudo-first-order conditions.[1] Place the cuvette in the spectrophotometer.

-

Data Acquisition: Initiate the reaction by adding a small, precise volume of the oxidizing agent stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at the λ_max of the oxidizing agent over time.[1]

-

Data Analysis: Monitor the disappearance of the oxidant. The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time.[1]

-

Structure-Reactivity Correlation: Repeat the experiment for each substituted benzaldehyde. Plot log(k_obs) for each substituted benzaldehyde against its known Hammett constant (σ) to generate a Hammett plot and determine the reaction constant (ρ).

Caption: Workflow for the kinetic analysis of benzaldehyde oxidation.

Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This procedure details the synthesis of benzalacetophenone (a chalcone) from benzaldehyde and acetophenone.[5]

Objective: To synthesize an α,β-unsaturated ketone using a base-catalyzed crossed aldol condensation.

Materials:

-

Benzaldehyde

-

Acetophenone

-

95% Ethanol

-

20% Sodium hydroxide solution

-

Ice water

-

2N HCl

Procedure:

-

Initial Mixture: In a 50 mL flask, combine 1 mL of benzaldehyde, 1 mL of acetophenone, and 8 mL of 95% ethanol. Add a stir bar.[5]

-

Base Addition: While stirring at room temperature, add 1 mL of 20% sodium hydroxide solution to the mixture. Continue stirring vigorously. The solution may become cloudy or solidify.[5]

-

Precipitation: Continue stirring for 15-30 minutes. If a solid precipitate forms, add 10 mL of ice water to the flask.

-

Neutralization & Isolation: Carefully neutralize the mixture with 2N HCl until it is just acidic to litmus paper.

-

Filtration: Collect the solid product by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual base or salts.[5]

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals, then collect them by filtration.

Conclusion

The reactivity of substituted benzaldehydes is a finely tunable property governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating reactions initiated by nucleophilic attack, such as additions, reductions, and many condensations. Conversely, electron-donating groups diminish this electrophilicity, retarding these same reactions. This predictable relationship, elegantly quantified by the Hammett equation, provides a powerful framework for reaction design, optimization, and mechanistic investigation. For the research scientist, a thorough understanding of these principles is not merely academic; it is an essential tool for rationally designing synthetic pathways and developing novel molecular entities with desired chemical properties.

References

-

Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

Scribd. (n.d.). Benzoin Condensation Reaction | PDF. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]

-

Solís, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation, 37(2). Retrieved from [Link]

-

Unknown. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. JOCPR. Retrieved from [Link]

-

Meenakshisundaram, S. P., & Sockalingam, R. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(14), 4337-4343. Retrieved from [Link]

-

Solís, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online. Retrieved from [Link]

-

Solís, A., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. ResearchGate. Retrieved from [Link]

-

IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine | Request PDF. Retrieved from [Link]

-

Li, Z.-K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

Yamataka, H., et al. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Unknown. (2014). Mechanism of the Cannizzaro reaction: possible involvement of radical intermediates. Semantic Scholar. Retrieved from [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4344-4348. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Retrieved from [Link]

-

BYJU'S. (2019). Cannizzaro Reaction Mechanism. Retrieved from [Link]

-

SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V..... Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

-

Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

-

YouTube. (2022). The Wittig Reaction. Retrieved from [Link]

-

Deulofeu, V., & Fondovila, M. (1946). Condensation of substituted benzaldehydes with creatinine: influence of substituents. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic analysis on the reaction of 1 and benzaldehyde derivatives. a.... Retrieved from [Link]

-

ResearchGate. (n.d.). Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

-

Unknown. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett correlation of the reaction with para-substituted benzaldehydes with [Mn III (O 2 )(L3)] + (3b).. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

-

Crunch Chemistry. (n.d.). Explaining the reactivity of substituted benzenes. Retrieved from [Link]

-

YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved from [Link]

-

Unknown. (n.d.). The Hammett Equation: Probing the Mechanism of Aromatic - PDF Free Download. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. longdom.org [longdom.org]

- 7. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 10. Benzoin Condensation [organic-chemistry.org]

- 11. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. byjus.com [byjus.com]

- 19. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 20. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 21. Cannizzaro Reaction (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]

An In-depth Technical Guide to the Role of Oximes as Intermediates in Pharmaceutical Synthesis

Abstract

Oximes, a versatile class of organic compounds characterized by the RR'C=NOH functional group, occupy a pivotal position in the landscape of modern pharmaceutical development. While their intrinsic biological activities are well-documented, their role as strategic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) is of profound importance to the drug development professional. This guide provides a detailed exploration of oximes as synthons, moving beyond their direct therapeutic applications to elucidate their function as critical stepping stones in multi-step synthetic routes. We will dissect the fundamental principles of oxime formation, explore their key chemical transformations—including the Beckmann rearrangement and bioorthogonal ligation—and present case studies of their application in the synthesis of commercial drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and versatility of oxime intermediates in their synthetic endeavors.

The Oxime Functional Group: A Nexus of Stability and Reactivity

The utility of an intermediate in organic synthesis hinges on a delicate balance: it must be stable enough to be isolated and purified, yet reactive enough to be readily converted into the desired subsequent structure. The oxime functional group exemplifies this balance, making it an invaluable tool for the synthetic chemist.

Chemical Nature and Properties

Oximes are typically crystalline solids with well-defined physical properties, which aids in their purification and characterization.[1] They are formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[2] This reaction is robust, high-yielding, and can often be performed under mild conditions.[3]

A key structural feature of oximes derived from unsymmetrical ketones or any aldehyde (except formaldehyde) is the potential for E/Z stereoisomerism about the C=N double bond.[4] This stereochemistry is critically important, as it dictates the outcome of subsequent stereospecific reactions, most notably the Beckmann rearrangement. The hydroxyimino group also possesses a dual nature in hydrogen bonding, capable of acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen lone pair), which can influence solubility and intermolecular interactions.[4]

Significance in Medicinal Chemistry

The oxime moiety is present in numerous FDA-approved drugs, including the antibiotic Cefuroxime and the nerve agent antidote Pralidoxime.[4][5] In these cases, the oxime is part of the final pharmacophore, contributing directly to the drug's mechanism of action. However, their role as transient intermediates is arguably more widespread and foundational in pharmaceutical synthesis.[4][5][6] They serve as reliable precursors to a variety of other functional groups, including amides, lactams, amines, and nitriles, making them a strategic linchpin in complex synthetic pathways.[1][7]

Synthesis of Oxime Intermediates: The Gateway Reaction

The formation of an oxime, or oximation, is the entry point for leveraging this functional group in a synthetic sequence. The choice of method depends on the substrate's sensitivity, desired yield, and increasingly, environmental considerations.

Classical Oximation

The traditional method for preparing oximes involves refluxing an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to neutralize the liberated HCl.[1] While effective, this method can suffer from long reaction times, the use of toxic solvents like pyridine, and the generation of significant waste.[1]

Modern and Greener Synthetic Approaches

To address the shortcomings of classical methods, several improved protocols have been developed:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[3]

-

Solvent-Free Conditions: Reactions can be performed by simply grinding the carbonyl compound with hydroxylamine hydrochloride and a solid catalyst like bismuth(III) oxide at room temperature ("grindstone chemistry").[1] This approach minimizes solvent waste and simplifies workup.

-

Ultrasonic Irradiation: Sonication provides the activation energy for the reaction, often leading to high yields in short reaction times in a suitable solvent system.[3]

The choice of a synthetic route is a causal decision; for a sensitive substrate with multiple functional groups, a milder, modern approach is preferable to avoid side reactions, whereas for a robust, large-scale synthesis of a simple intermediate, a refined classical method may be more cost-effective.

Experimental Protocol: General Procedure for the Synthesis of an Oxime

Objective: To convert a carbonyl compound (ketone or aldehyde) into its corresponding oxime intermediate.

Materials:

-

Carbonyl Compound (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (CH₃COONa) or Pyridine (1.5 eq)

-

Ethanol or Ethanol/Water mixture

-

Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

-

Dissolution: Dissolve the carbonyl compound in a suitable volume of ethanol in a round-bottom flask.

-

Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water or ethanol. Add this solution to the stirred solution of the carbonyl compound.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue to precipitate the oxime product.

-

Purification: Collect the crystalline product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Self-Validation: The identity and purity of the resulting oxime should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The characteristic infrared bands for an oxime appear around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O).[2]

Key Transformations of Oxime Intermediates

The true power of oximes as intermediates lies in their ability to be transformed into other valuable functional groups.

The Beckmann Rearrangement: A Gateway to Amides and Lactams

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, converting an oxime into an N-substituted amide or a lactam (from a cyclic oxime).[8][9] This acid-catalyzed reaction is of immense industrial importance, most famously in the production of ε-caprolactam, the monomer for Nylon 6.[10] In pharmaceutical synthesis, it provides a powerful method for inserting a nitrogen atom into a carbon framework.[9]

Causality in Mechanism: The reaction mechanism is stereospecific. The group that is anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[11][12] This is a critical consideration. Protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄, PCl₅) converts it into a good leaving group (water).[11] As the leaving group departs, a concerted[4][13]-shift occurs where the anti-group migrates to the electron-deficient nitrogen, forming a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, yields the final amide product.[8][11]

Caption: General workflow for bioorthogonal oxime ligation.

Other Key Transformations

-

Reduction to Amines: Oximes can be readily reduced to primary amines using various reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni). This provides a two-step method for converting a carbonyl compound into an amine, offering an alternative to reductive amination.

-

Protection of Carbonyls: Due to their stability, oximes serve as effective protecting groups for aldehydes and ketones. [5]They are stable to many reagents that would otherwise react with a carbonyl group. Deprotection can be achieved under mild oxidative or reductive conditions.

Case Studies: Oximes in Action

The theoretical utility of oximes is best demonstrated through their practical application in the synthesis of important pharmaceuticals.

Cefuroxime Synthesis

Cefuroxime is a second-generation cephalosporin antibiotic whose structure features a characteristic (Z)-methoxyimino group. [4][14]This oxime ether moiety is not just a structural component; it is critical for the drug's stability against β-lactamase enzymes, which are responsible for antibiotic resistance.

The synthesis of Cefuroxime hinges on the coupling of the core cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), with an activated side chain that already contains the requisite oxime functionality: (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA). [14][15]

Sources

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gssrr.org [gssrr.org]

- 15. Cefuroxime synthesis - chemicalbook [chemicalbook.com]

Foreword: The Understated Versatility of the Oxime Moiety

An In-Depth Technical Guide to Functionalized Benzaldehyde Oximes: Synthesis, Reactivity, and Applications

As a Senior Application Scientist, one often encounters molecular scaffolds that are workhorses in the laboratory yet remain underappreciated in broader scientific discourse. The functionalized benzaldehyde oxime is a prime example. It is more than a simple derivative of an aldehyde; it is a versatile and tunable platform with a rich chemical personality. The C=N-OH group is a nexus of reactivity: it's a hydrogen bond donor and acceptor, a precursor to radicals, a participant in cycloadditions, and a coordinating ligand.[1][2] This inherent reactivity, combined with the vast possibilities for substitution on the aromatic ring, makes functionalized benzaldehyde oximes indispensable tools for researchers in drug discovery, materials science, and agrochemistry.

This guide is structured to provide a comprehensive, field-proven perspective on this class of compounds. We will move beyond simple reaction schemes to explore the underlying principles that govern their synthesis and reactivity. The protocols described herein are designed as self-validating systems, incorporating purification and characterization checkpoints to ensure the integrity of your research. Our aim is to equip you not just with methods, but with the strategic understanding required to innovate.

The Core Scaffold: Synthesis and Stereochemical Control

The foundational synthesis of a benzaldehyde oxime is the condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride.[3][4] The simplicity of this reaction is deceptive; achieving high yield, purity, and stereochemical control requires a nuanced understanding of the reaction conditions.

The primary mechanistic consideration is the liberation of free hydroxylamine, a nucleophile, from its hydrochloride salt. This is accomplished by a base, which neutralizes the liberated HCl and drives the equilibrium towards the oxime product.

Caption: General workflow for the synthesis of benzaldehyde oximes.

Methodological Variants: Causality in Experimental Choice

The choice of synthetic methodology is dictated by factors such as desired reaction time, scale, and environmental considerations.

-

Conventional Heating: Refluxing in solvents like ethanol or methanol is a classic, reliable method.[4] The primary advantage is scalability and straightforward temperature control. However, it often requires longer reaction times.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6] The causality lies in the efficient and rapid heating of the polar solvent and reactants, overcoming the activation energy barrier more quickly than conventional heating. A patent describes a method using ethanol at 90°C for just 5 minutes, achieving high conversion.[6]

-

Solvent-Free (Grinding) Method: This environmentally friendly approach involves grinding the solid reactants (aldehyde, hydroxylamine hydrochloride, and a base like Na2CO3) in a mortar.[4] The reaction is driven by the intimate contact and mechanical energy, often proceeding to completion in minutes at room temperature. This method eliminates solvent waste and simplifies workup.[4]

-

Catalytic Approaches: Heterogeneous catalysts, such as nano Fe3O4, can be employed to facilitate the reaction, often under solvent-free conditions.[7] These catalysts can be easily recovered (e.g., magnetically) and reused, enhancing the sustainability of the process.

Stereoselectivity: The E/Z Isomerism

The C=N double bond of an oxime gives rise to geometric isomers, designated as E (anti) and Z (syn). The stereochemical outcome is influenced by factors like solvent, temperature, and catalysts.[5] For many biological applications, isolating a single, pure isomer is critical. While the initial synthesis may yield a mixture, techniques like chromatography or photoisomerization can be used to isolate the desired isomer.[5]

Functionalization Strategies: Tailoring Properties for Specific Applications

The true power of this scaffold lies in its functionalization. By strategically introducing various chemical groups, a researcher can fine-tune the molecule's electronic, steric, and physicochemical properties to achieve a desired biological or material effect.

Caption: Key functionalization strategies for the benzaldehyde oxime scaffold.

Aromatic Ring Substitution

Modifications to the benzene ring are the most common strategy. The position and nature of the substituent profoundly impact the molecule's activity.

-

Halogens (F, Br): Introduction of fluorine or bromine atoms has been shown to enhance phytotoxic activity in plant growth regulation studies.[8][9] In antimicrobial contexts, halogenation can increase lipophilicity, potentially improving cell membrane penetration.[10]

-

Hydroxy and Methoxy Groups: These groups are pivotal in medicinal chemistry. Polyhydroxy-substituted benzaldehyde O-benzyl oximes have been developed as dual-acting agents targeting aldose reductase and oxidative stress, with the substitution pattern being crucial for activity.[11][12] The catechol (3,4-dihydroxy) arrangement, in particular, confers potent free-radical scavenging properties.[12]

O-Functionalization of the Oxime Group

Converting the oxime hydroxyl group into an ether or ester is a powerful method for altering the molecule's properties. This modification eliminates the acidic proton, changes hydrogen bonding capability, and can significantly enhance stability and lipophilicity.

-

O-Alkyl/Benzyl Ethers: This class of compounds has demonstrated significant biological activity. O-benzyl oxime ethers, for instance, have been explored as antibacterial agents.[13] The synthesis is typically a straightforward Williamson ether synthesis, reacting the parent oxime with an appropriate alkyl or benzyl halide in the presence of a base.

A Spectrum of Applications: From Medicine to Materials

The diverse functionalities that can be incorporated into the benzaldehyde oxime scaffold have led to its application in a wide array of scientific fields.

Medicinal Chemistry and Drug Development

This is arguably the most significant area of application. The benzaldehyde oxime is a "privileged scaffold" that serves as a foundational element for a wide range of therapeutic agents.[10][14]

-

Antimicrobial Agents: Substituted benzaldehyde oximes are promising platforms for developing novel antimicrobial drugs.[10] Their fungistatic potential, particularly against C. albicans and A. niger, has been noted for derivatives with electronegative polar groups.[2]

-

Aldose Reductase (ALR2) Inhibitors: In the context of diabetic complications, inhibiting the ALR2 enzyme is a key therapeutic strategy. Nature-inspired O-benzyl oximes with polyhydroxy substitutions have been identified as potent ALR2 inhibitors, with some compounds also exhibiting significant antioxidant effects, making them valuable dual-acting agents.[11][12]

-

Reactivation of Acetylcholinesterase (AChE): Oxime derivatives are critical in the treatment of organophosphate poisoning due to their ability to reactivate AChE.[15][16]

| Compound Class | Therapeutic Target/Application | Key Structural Features | Reference |

| Halogenated Benzaldehyde Oximes | Plant Growth Regulation | 3- or 4-fluoro/bromo substitution | [8][9] |

| Polyhydroxy O-Benzyl Oximes | Aldose Reductase (ALR2) Inhibition | 2,3,4-trihydroxy or 3,4-dihydroxy patterns | [11][12] |

| Vanillin Oxime Derivatives | Antimicrobial Activity | Methoxy and hydroxyl groups on the ring | [10] |

| General Oxime Derivatives | AChE Reactivators | Oxime functionality | [15][16] |

Table 1: Examples of Functionalized Benzaldehyde Oximes and Their Biological Applications.

Agrochemicals

Beyond medicinal uses, these compounds are effective as plant growth regulators, herbicides, and pesticides.[8][9][17][18] The introduction of specific functional groups can tune their activity from growth inhibition to fungicidal action.[9][18]

Materials Science and Supramolecular Chemistry

The unique reactivity of the oxime group is being harnessed in materials science. Oxime metathesis reactions allow for the creation of dynamic polymer networks.[19] Furthermore, the oxime functionality is pivotal in supramolecular chemistry for its role in crystal engineering and the recognition of specific ions and analytes.[1][15]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating workflows, including essential characterization steps.

Protocol 1: General Synthesis of a Substituted Benzaldehyde Oxime (Grinding Method)

This protocol describes the synthesis of 3-chlorobenzaldoxime via a solvent-free grinding method, prized for its efficiency and environmental friendliness.[4]

Materials:

-

3-chlorobenzaldehyde (2 mmol, 0.282 g)

-

Hydroxylamine hydrochloride (2 mmol, 0.139 g)

-

Anhydrous sodium carbonate (3 mmol, 0.318 g)

-

Mortar and pestle

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Preparation: Ensure all reactants are dry. Liquid aldehydes should be distilled before use if purity is questionable.

-

Grinding: Combine 3-chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in a clean, dry mortar.

-

Reaction: Grind the mixture thoroughly with the pestle at room temperature for 2-5 minutes. The reaction is often accompanied by a change in the physical state of the mixture. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

-

Workup: Once the reaction is complete, add 10 mL of deionized water to the mortar and triturate the solid.

-

Extraction: Transfer the slurry to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water). The purity and identity of the final product must be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an (E)-Polyhydroxy Substituted Benzaldehyde O-(benzyl) Oxime

This protocol is adapted from the synthesis of dual-acting ALR2 inhibitors and demonstrates the O-benzylation of a polyhydroxy benzaldehyde.[11][20]

Materials:

-

2,3,4-trihydroxybenzaldehyde (0.264 mmol)

-

3-methoxybenzyloxyamine hydrochloride (0.264 mmol)

-

Methanol (4 mL)

-

Deionized water (1 mL)

-

Ethyl acetate

-

Chloroform

Procedure:

-

Dissolution: Dissolve the polyhydroxybenzaldehyde in 4 mL of methanol in a round-bottom flask.

-

Addition: Prepare a solution of the hydroxylamine hydrochloride in 1 mL of deionized water and add it to the aldehyde solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.

-

Extraction: Add deionized water to the resulting crude solid and extract with ethyl acetate.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the resulting crude product by trituration with chloroform to afford the pure oxime ether as a solid. Validate the structure and purity via melting point, ¹H NMR, ¹³C NMR, and HPLC analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[2][10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

-

Preparation of Test Compound: Dissolve the synthesized benzaldehyde oxime derivative in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the bacterial or fungal strain on an appropriate agar plate. Inoculate a sterile broth medium with colonies and incubate until the turbidity corresponds to a known concentration (e.g., 0.5 McFarland standard). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium to achieve the desired final concentration range (e.g., 500 µg/mL to 0.98 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye.

Conclusion and Future Outlook

The functionalized benzaldehyde oxime scaffold is a testament to how a seemingly simple functional group can give rise to immense chemical diversity and utility. Its straightforward synthesis, coupled with the ability to precisely tune its properties through functionalization, ensures its continued relevance in modern chemical research.[1] Future innovations will likely focus on developing more sustainable and stereoselective synthetic methods, exploring novel applications in catalysis and smart materials, and designing next-generation therapeutic agents with enhanced potency and specificity. For the dedicated researcher, the benzaldehyde oxime is not just a molecule; it is a canvas for chemical creativity.

References

-

Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry. [Link]

-

The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. PubMed. [Link]

-

A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. Chemical Communications (RSC Publishing). [Link]

-

Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry. Chemical Communications (RSC Publishing). [Link]

-

Recent Advances in the Chemistry of Oximes. ResearchGate. [Link]

-

Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. [Link]

-

ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Archives of Pharmacy. [Link]

-

A Review of Biologically Active Oxime Ethers. MDPI. [Link]

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]

-

Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

-

Benzaldehyde functionalized glycosides used for the oxime formation on gold nanoparticles. ResearchGate. [Link]

- CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.

-

experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions. ResearchGate. [Link]

-

Reactivity of oximes for diverse methodologies and synthetic applications. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical A. ResearchGate. [Link]

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. [Link]

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. MDPI. [Link]

-

Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. [Link]

-

Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

-

Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. ACS Publications. [Link]

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PMC. [Link]

-

Synthesis of benzaldeheyde oxime under various experimental conditions. ResearchGate. [Link]

- EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof.

Sources

- 1. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY | Archives of Pharmacy [aseestant.ceon.rs]

- 3. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water | MDPI [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google Patents [patents.google.com]

- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]

Introduction: The Double-Edged Sword of Halogenation

An In-depth Technical Guide to the Health and Safety of Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene ring have been substituted by halogens (fluorine, chlorine, bromine, or iodine). This structural modification is not merely a cosmetic change; it fundamentally alters the electron distribution within the molecule, significantly influencing its chemical reactivity, physical properties, and, consequently, its biological interactions.[1][2] These compounds are invaluable synthetic intermediates, serving as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals like pesticides, and dyes.[1][2]

The addition of halogens enhances the reactivity of the benzaldehyde molecule, making it a versatile tool for chemists. However, this increased reactivity also introduces a spectrum of health and safety considerations that demand rigorous attention. The nature and position of the halogen substituent can drastically affect the compound's volatility, solubility, and toxicological profile, making a one-size-fits-all safety approach inadequate.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the health and safety data for halogenated benzaldehydes, focusing on the causality behind experimental choices and providing a framework for robust risk assessment and management.

Physicochemical Properties and Their Impact on Safety

Understanding the physicochemical properties of halogenated benzaldehydes is critical for predicting their behavior, potential exposure routes, and environmental fate.[1] Halogen substitution influences key parameters such as vapor pressure, aqueous solubility, and stability.

-

Volatility and Vapor Pressure: Accurate vapor pressure measurements are crucial for assessing inhalation exposure risk and for regulatory compliance.[1] Generally, halogenation can alter the volatility of benzaldehyde. These properties are essential for modeling the environmental transport of these compounds.[1]

-

Aqueous Solubility: The number and position of halogen substituents affect molecular polarity and steric hindrance, which in turn dictates solubility in water.[1] For instance, 4-chlorobenzaldehyde is more soluble than its dichlorinated isomers, a factor attributed to reduced steric hindrance and greater polarity in the mono-substituted compound.[1] Lower solubility can impact the environmental distribution and the choice of appropriate spill cleanup methods.[1][2]

-

Stability: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air, leading to the formation of corresponding carboxylic acids (e.g., benzoic acid).[4][5] This degradation can be accelerated by heat and light.[3][6] The presence of halogen substituents can influence this stability, a key consideration for long-term storage.[3]

Toxicological Profile: From Irritation to Systemic Effects

The primary health effects associated with aldehydes are irritation of the eyes, skin, and respiratory tract.[7] Halogenated aldehydes are generally considered to be more irritating than their non-halogenated counterparts.[7] The toxicity often corresponds with the irritant properties and tends to decrease as the molecular weight increases within a series.[7]

Acute Toxicity

Acute exposure can lead to immediate health effects. Benzaldehyde, the parent compound, is classified as harmful if swallowed or inhaled.[8][9][10]

-

Oral Toxicity: The oral LD50 for benzaldehyde in rats is approximately 1300-1430 mg/kg.[11][12] For 4-bromobenzaldehyde, the acute oral LD50 in mice is reported as 1230 mg/kg.[13]

-

Inhalation Toxicity: Inhalation of concentrated vapors can cause respiratory irritation, coughing, shortness of breath, dizziness, and at high levels, more severe effects.[14][15] An OECD 436 study on benzaldehyde determined an inhalation LD50 in the range of 1-5 mg/L in mice.

-

Dermal Toxicity: While not classified as acutely toxic by the dermal route (LD50 > 2000 mg/kg for benzaldehyde), skin contact can still cause irritation. Some sources indicate benzaldehyde can be absorbed through the skin, increasing overall exposure.[14]

| Compound | CAS No. | Acute Oral LD50 | Species | Reference |

| Benzaldehyde | 100-52-7 | 1300 mg/kg | Rat | [11] |

| Benzaldehyde | 100-52-7 | 1430 mg/kg | Rat | [12] |

| 4-Bromobenzaldehyde | 1122-91-4 | 1230 mg/kg | Mouse | [13] |

Irritation and Sensitization

-

Eye Irritation: Direct contact can cause serious eye irritation, characterized by redness, watering, and pain.[8][11][13]

-

Skin Irritation: These compounds are known skin irritants.[10][11][13] Prolonged or repeated contact can lead to redness, itching, and potentially blistering or the development of a skin rash.[13][14]

-

Respiratory Irritation: Inhalation of vapors is a primary route of occupational exposure and can cause irritation to the nose, throat, and respiratory tract.[7][8][9][14]

-

Sensitization: Benzaldehyde may cause skin allergies.[14] If an allergy develops, very low future exposure can trigger an allergic reaction like itching and a skin rash.[14]

Chronic and Long-Term Effects

Repeated or prolonged exposure can lead to target organ damage.[11] The primary metabolite of benzaldehyde is benzoic acid, which is then conjugated and excreted.[16] Much of the safety assessment for benzaldehyde relies on data from benzoic acid, assuming rapid metabolism in the skin.[16]

-

Mutagenicity and Carcinogenicity: Benzaldehyde has shown mixed results in genotoxicity studies. It did not produce mutations in bacterial assays but did cause chromosomal abnormalities in Chinese hamster cells.[16] The National Toxicology Program found no evidence of carcinogenicity in rats but some evidence in mice.[16]

-

Reproductive and Developmental Toxicity: Benzaldehyde and its primary metabolite, benzoic acid, are not considered reproductive or developmental toxicants at doses that are not maternally toxic.[16]

Reactivity and Stability Hazards

The aldehyde functional group is inherently reactive, and this is modulated by the halogen substituents.

-

Chemical Stability: Benzaldehyde can slowly oxidize in the presence of air to form benzoic acid and may decompose under prolonged exposure to light.[4][6] This reactivity necessitates proper storage, often under an inert atmosphere like nitrogen for bulk quantities.[5]

-

Incompatible Materials: Halogenated benzaldehydes should be stored separately from strong oxidizing agents, bases, aluminum, and iron.[10][15][17] Violent reactions can occur with these substances.[6] It is also crucial to keep halogenated compounds separate from flammable solvents to prevent the generation of toxic gases in case of a fire.[17]

-

Hazardous Decomposition Products: In a fire, these compounds can release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and halogenated compounds.[8][13]

Risk Assessment and Management Workflow

A systematic approach to risk assessment is paramount when working with halogenated benzaldehydes. This involves identifying hazards, evaluating risks, and implementing control measures to ensure safety.

Caption: A logical workflow for risk assessment and management of halogenated benzaldehydes.

Experimental Protocol: Safe Handling and Storage

Objective: To outline the standard operating procedure for the safe handling and storage of halogenated benzaldehydes in a research laboratory setting.

1. Pre-Handling Preparations: 1.1. Review Safety Data Sheet (SDS): Before handling any new compound, thoroughly read the SDS to understand its specific hazards, handling precautions, and emergency procedures.[18] 1.2. Designate Work Area: All handling of halogenated benzaldehydes should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][9] 1.3. Assemble PPE: Don the appropriate Personal Protective Equipment (PPE). This must include:

- Chemical safety goggles or a face shield.[4]

- Solvent-resistant gloves (consult the SDS or a glove compatibility chart for the appropriate material).[14]

- A lab coat.[4] 1.4. Prepare for Spills: Ensure an appropriate chemical spill kit is readily available. For aldehydes, this typically includes inert absorbents like vermiculite or dry sand.[8][14]

2. Handling Procedure: 2.1. Grounding: When transferring from larger containers, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[11] 2.2. Dispensing: Use caution when dispensing to avoid generating aerosols or vapors. Use tools like a spatula for solids or a pipette/syringe for liquids. 2.3. Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[9] Avoid breathing vapors.[8][9] 2.4. Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is known to have occurred.[14]

3. Storage Protocol: 3.1. Container: Store in the original, tightly sealed container.[5][8] 3.2. Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, and all possible sources of ignition.[6][8][11] Recommended storage temperatures may be as low as -20°C for some standards.[19] 3.3. Segregation: Store halogenated benzaldehydes separately from incompatible materials, especially strong oxidizing agents, bases, and flammable solvents. 3.4. Labeling: Ensure containers are clearly labeled with the chemical name and primary hazards.

Emergency Procedures: A Rapid Response Guide

In the event of an exposure or spill, a swift and correct response is critical.

-

Inhalation: Move the exposed person to fresh air immediately.[20] If breathing is difficult or has stopped, provide artificial respiration. Seek prompt medical attention.[4][20]

-

Skin Contact: Promptly remove contaminated clothing.[20] Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[11][14] Seek medical attention if irritation persists.[20]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give large quantities of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[11]

-

Spills: Evacuate non-essential personnel from the area.[14] Remove all ignition sources.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[8][14] Ventilate the area and wash the spill site after cleanup is complete.[14]

Environmental Fate and Ecotoxicity

The environmental impact of these compounds is an important consideration. Halogenated benzaldehydes can be introduced into the environment through industrial discharge or improper disposal.

-

Environmental Mobility: The partitioning of these compounds between air, water, and soil is governed by properties like Henry's Law constants and water solubility.[1][2] Their potential as environmental pollutants is a subject of ongoing study.[1]

-

Ecotoxicity: Benzaldehyde is generally considered toxic to fish and other aquatic organisms.[21][22] It can deplete dissolved oxygen in water as it degrades, creating hypoxic conditions harmful to aquatic life.[22] When released into the soil, it can inhibit the growth of beneficial microorganisms, affecting soil quality.[22] While a Canadian assessment concluded a low risk of harm to the environment from benzaldehyde under current conditions, this may not hold true for all halogenated derivatives or for large-scale releases.[23]

Conclusion